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molecular formula C13H26O B1593830 4-Tridecanone CAS No. 26215-90-7

4-Tridecanone

Cat. No. B1593830
M. Wt: 198.34 g/mol
InChI Key: JWSRUPAFLPWLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04051076

Procedure details

To a Pyrex photoreactor equipped with a quartz immersion well and nitrogen bubbler was added, under nitrogen, 103.6 g. (0.75 mol.) of isophorone and 400 g. (4.25 mol) of freshly distilled bicyclo [2.2.1] hept-2-ene. The vessel was filled to its internal volume of 1200 ml. with dichloromethane. The solution was bubbled with nitrogen for 1 hour and irradiated through a Pyrex filter for 18.5 hours with an Hanovia 450 watt medium pressure mercury arc. After the lamp was turned off, the solution was concentrated in vacuo to obtain an oil which was distilled through a 90 cm. Vigreux-column to yield 143.6 g. (0.62 mol., 82%) of the desired product having b.p. 90°-94° C./0.5 mm.Hg. Glpc showed the product to be a 1:1 mixture of two main isomers (180 cm. × 0.3 cm. 1% OV-225 on Chrom G, 150° C. initially for 3 min. and then programmed 10° C./min. to 250° C.) IR: 1692 cm-1NMR: (CCl4) singlets at 1.35δ, 1.10δ, 1.00δ, 0.92δ, 0.87δ with the singlet at 1.00δ having an integral area of 6H while the others integrated to 3H. The rest of the NMR spectrum was a set of complicated multiplets.
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.75 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])(C)C[C:4]([CH3:10])=[CH:3]1.[CH:11]12C[CH:14]([CH2:15][CH2:16]1)[CH:13]=[CH:12]2>ClCCl>[CH3:8][CH2:6][CH2:9][C:2](=[O:1])[CH2:3][CH2:4][CH2:10][CH2:15][CH2:16][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.75 mol
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C=CC(CC1)C2
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
nitrogen bubbler was added, under nitrogen
ADDITION
Type
ADDITION
Details
The vessel was filled to its internal volume of 1200 ml
CUSTOM
Type
CUSTOM
Details
The solution was bubbled with nitrogen for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
irradiated through a Pyrex
FILTRATION
Type
FILTRATION
Details
filter for 18.5 hours with an Hanovia 450 watt medium pressure mercury arc
Duration
18.5 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled through a 90 cm
CUSTOM
Type
CUSTOM
Details
Vigreux-column to yield 143.6 g

Outcomes

Product
Name
Type
product
Smiles
CCCC(CCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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